Ethyl 2-(4-Methyl-5-thiazolyl)acetate

Description

Overview of 1,3-Thiazole Chemistry and its Aromaticity

The 1,3-thiazole is a five-membered heterocyclic compound featuring a sulfur atom and a nitrogen atom at positions 1 and 3 of the ring, respectively. wikipedia.org Its molecular formula is C₃H₃NS. wikipedia.org Thiazole (B1198619) is a planar molecule, and its structure confers a significant degree of aromaticity, which is key to its stability and chemical behavior. wikipedia.orgslideshare.net This aromatic character arises from the delocalization of six π-electrons across the ring, a system that satisfies Hückel's rule. nih.gov The lone pair of electrons from the sulfur atom participates in the π-system, contributing to its aromatic stability, which is greater than that of the analogous oxazole (B20620) ring. wikipedia.orgchemicalbook.com

The aromaticity of thiazoles is empirically supported by proton NMR spectroscopy, which shows chemical shifts for the ring protons between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current. wikipedia.orgchemicalbook.com This electronic arrangement dictates its reactivity; the calculated π-electron density shows that the C5 position is the primary site for electrophilic substitution, while the C2 position is susceptible to nucleophilic attack or deprotonation by strong bases. wikipedia.orgpharmaguideline.com

Table 1: Physicochemical Properties of 1,3-Thiazole

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₃NS | wikipedia.org |

| Molar Mass | 85.13 g/mol | |

| Appearance | Pale yellow liquid | wikipedia.org |

| Density | ~1.2 g/mL at 25 °C | |

| Boiling Point | 117-118 °C | |

| Basicity (pKₐ of conjugate acid) | 2.5 | wikipedia.org |

Historical Context and Evolution of Thiazole Derivatives in Chemical Synthesis

The study and synthesis of thiazole derivatives have a rich history, driven by their discovery in natural products and their subsequent application in medicine and materials science. The thiazole ring is a notable component of vitamin B1 (thiamine), a vital coenzyme in metabolism, which spurred early interest in this heterocyclic system. wikipedia.orgnih.gov

Several classical methods for synthesizing the thiazole ring have become cornerstones of heterocyclic chemistry. nih.gov The most prominent of these is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887. synarchive.comresearchgate.net This versatile method typically involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.orgchemhelpasap.com The reaction proceeds via an initial Sₙ2 reaction, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

Other significant historical syntheses include:

Cook-Heilbron Synthesis: This method forms 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide. wikipedia.orgcutm.ac.in

Gabriel's Synthesis: Involves the reaction of an acylaminoketone with phosphorus pentasulfide. cutm.ac.in

Over the decades, the interest in thiazole derivatives has expanded dramatically. Chemists have developed numerous modifications and novel synthetic routes to access substituted thiazoles. researchgate.net This evolution is largely due to the realization that the thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of clinically approved drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govrsc.org

Structural Elucidation and Core Significance of Ethyl 2-(4-Methyl-5-thiazolyl)acetate within the Thiazole Class

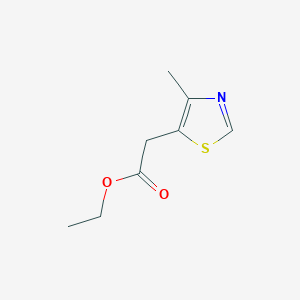

This compound (CAS No. 406727-23-9) is a specific derivative that exemplifies the utility of the thiazole core in modern organic synthesis. bldpharm.com Its structure consists of a central 1,3-thiazole ring substituted with a methyl group at the C4 position and an ethyl acetate (B1210297) group connected via a methylene (B1212753) bridge at the C5 position.

The significance of this particular scaffold lies in its identity as a versatile synthetic intermediate or building block. chemicalbook.com The ethyl ester functional group is a key reactive handle, allowing for a variety of subsequent chemical transformations. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or it can participate in condensation reactions. nih.gov The methylene bridge adjacent to the ester is also activated, potentially allowing for enolate formation and subsequent alkylation reactions.

This structural design makes this compound a valuable precursor for creating more complex molecules. Thiazole acetate derivatives are actively explored in the development of new therapeutic agents. nih.govjksus.org For example, related thiazole carboxylate structures serve as key intermediates in the synthesis of pharmaceuticals like Febuxostat, a drug used for treating hyperuricemia and gout. google.com The presence of the stable, aromatic thiazole core combined with the reactive ester functionality provides a reliable platform for building molecular diversity in advanced organic and chemical biology research programs. researchgate.net

Table 2: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 406727-23-9 | bldpharm.com |

| Molecular Formula | C₈H₁₁NO₂S | bldpharm.com |

| Molecular Weight | 185.24 g/mol | bldpharm.com |

| Class | Heterocyclic Building Block, Ester | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-methyl-1,3-thiazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-6(2)9-5-12-7/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPMUOCJRDVCQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=CS1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of the Ethyl 2 4 Methyl 5 Thiazolyl Acetate Scaffold

Reactivity of the Thiazole (B1198619) Ring System

The thiazole nucleus in Ethyl 2-(4-methyl-5-thiazolyl)acetate is a π-excessive heteroaromatic system. The presence of the sulfur atom enhances the electron density of the ring, while the nitrogen atom acts as an electron-withdrawing group. This electronic interplay governs the regioselectivity of substitution reactions and the ring's behavior under oxidative or basic conditions.

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Nucleus

The thiazole ring is generally susceptible to electrophilic substitution, with the position of attack being highly dependent on the existing substituents and reaction conditions. Theoretical calculations and experimental evidence for various thiazole derivatives indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. However, in the case of this compound, the C5 position is already substituted. The C2 position, being adjacent to the electronegative nitrogen and sulfur atoms, is the most electron-deficient and typically the most acidic proton, making it susceptible to deprotonation rather than direct electrophilic attack.

Electrophilic substitution, if forced, would likely occur at the C2 position after deprotonation or under harsh conditions. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. While specific studies on this compound are not extensively documented in this context, the general reactivity pattern of substituted thiazoles provides a predictive framework.

Nucleophilic substitution reactions on an unsubstituted thiazole ring are rare due to its electron-rich nature. However, the introduction of strong electron-withdrawing groups or the conversion of the ring into a thiazolium salt can facilitate nucleophilic attack. For this compound, direct nucleophilic substitution on the ring is not a commonly observed reaction pathway.

Table 1: Predicted Regioselectivity of Substitution Reactions on the Thiazole Nucleus

| Reaction Type | Position on Thiazole Ring | Predicted Reactivity/Outcome | Typical Reagents/Conditions |

|---|---|---|---|

| Electrophilic Substitution (e.g., Bromination) | C2 | Possible under forcing conditions or via metallation-trapping. | N-Bromosuccinimide (NBS), Br2 |

| Nucleophilic Substitution | General | Unlikely without ring activation (e.g., quaternization). | - |

| Deprotonation/Metallation | C2 | Highly favored due to the acidity of the C2-H proton. | Organolithium reagents (e.g., n-BuLi) |

Oxidation Reactions of the Thiazole Ring (e.g., N-oxidation, Sulfur Oxidation)

The heteroatoms within the thiazole ring are susceptible to oxidation. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, while the nitrogen atom can be converted to an N-oxide. These transformations significantly alter the electronic properties and reactivity of the heterocyclic system.

Sulfur Oxidation: The oxidation of the ring sulfur is a common transformation for thiazole derivatives. Treatment with one equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, typically yields the corresponding thiazole S-oxide (a sulfoxide). rsc.orgderpharmachemica.comnih.gov The use of excess oxidant or stronger oxidizing conditions can lead to the formation of the thiazole S,S-dioxide (a sulfone). rsc.org These reactions proceed via electrophilic attack of the oxidant on the lone pair of electrons of the sulfur atom.

N-Oxidation: The nitrogen atom of the thiazole ring can also undergo oxidation to form a thiazole N-oxide. This transformation is generally achieved using peroxy acids like m-CPBA. organic-chemistry.org The resulting N-oxides are valuable synthetic intermediates, as the N-oxide group can activate adjacent positions towards nucleophilic attack and can also be removed if necessary.

Table 2: Common Oxidation Reactions of the Thiazole Ring

| Oxidation Type | Product | Typical Oxidizing Agent | Stoichiometry (approx.) |

|---|---|---|---|

| Sulfur Oxidation | Thiazole S-oxide (Sulfoxide) | m-CPBA, H2O2 | ~1 equivalent |

| Sulfur Oxidation | Thiazole S,S-dioxide (Sulfone) | m-CPBA, H2O2 | >2 equivalents |

| Nitrogen Oxidation | Thiazole N-oxide | m-CPBA | ~1 equivalent |

Deprotonation and Anion Chemistry of the Thiazole Ring

The proton at the C2 position of the thiazole ring is significantly more acidic than other protons on the ring or on the alkyl substituents. This enhanced acidity is due to the inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, which stabilize the resulting carbanion (thiazol-2-yl anion).

This property allows for selective deprotonation at the C2 position using a strong base, most commonly an organolithium reagent such as n-butyllithium (n-BuLi), typically at low temperatures (-78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). researchgate.net The resulting 2-lithiothiazole intermediate is a powerful nucleophile that can react with a wide variety of electrophiles, providing a versatile method for the functionalization of the C2 position. Examples of electrophilic trapping agents include alkyl halides, aldehydes, ketones, and carbon dioxide. This pathway is a cornerstone of thiazole chemistry, enabling the synthesis of a vast array of 2-substituted derivatives.

Transformations at the Ethyl Ester Moiety

The ethyl acetate (B1210297) side chain at the C5 position offers a platform for conventional ester chemistry, allowing for modification of the carboxyl group without necessarily affecting the thiazole ring.

Hydrolysis and Saponification Reactions

The ethyl ester group of this compound can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid or its carboxylate salt.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) and an excess of water, the ester undergoes reversible hydrolysis to form 4-Methyl-5-thiazoleacetic acid and ethanol (B145695). To drive the equilibrium towards the products, the reaction is often performed with a large excess of water or by removal of the ethanol as it is formed.

Saponification (Base-Catalyzed Hydrolysis): The hydrolysis becomes irreversible when carried out with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). bue.edu.eg This reaction, known as saponification, proceeds via the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). epa.gov The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The final products are the corresponding carboxylate salt (e.g., Sodium 2-(4-methyl-5-thiazolyl)acetate) and ethanol. youtube.com Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid.

Reduction of the Ester Group to Alcohol and Aldehyde Derivatives

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to the corresponding primary alcohol. ic.ac.ukdoubtnut.comdoubtnut.com The reaction of this compound with LiAlH₄ in an anhydrous etheral solvent (like THF or diethyl ether) would yield 2-(4-Methyl-5-thiazolyl)ethanol. scentree.co This transformation involves the delivery of two hydride ions to the carbonyl carbon, proceeding through an aldehyde intermediate which is immediately reduced further.

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde requires a less reactive, sterically hindered hydride reagent that can deliver only one hydride equivalent and is effective at low temperatures to prevent over-reduction of the intermediate aldehyde. Di-isobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.comchegg.com By treating this compound with one equivalent of DIBAL-H at low temperatures (typically -78 °C), the reaction can be stopped at the aldehyde stage, affording 2-(4-Methyl-5-thiazolyl)acetaldehyde after an aqueous workup. rsc.org

Table 3: Reduction Products of the Ethyl Ester Moiety

| Desired Product | Functional Group | Reagent | Typical Conditions |

|---|---|---|---|

| 2-(4-Methyl-5-thiazolyl)ethanol | Primary Alcohol | Lithium aluminum hydride (LiAlH4) | Anhydrous THF or Et2O, 0 °C to reflux |

| 2-(4-Methyl-5-thiazolyl)acetaldehyde | Aldehyde | Di-isobutylaluminum hydride (DIBAL-H) | Anhydrous Toluene or CH2Cl2, -78 °C |

Transesterification and Amidation Reactions

The ethyl acetate group attached to the C-5 position of the thiazole ring is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Transesterification and amidation are key reactions that leverage the reactivity of this ester functional group.

Transesterification involves the conversion of the ethyl ester into another ester by exchanging the alkoxy group. masterorganicchemistry.com This reaction is typically carried out by reacting this compound with an excess of another alcohol (e.g., methanol, isopropanol) under either acidic or basic conditions. masterorganicchemistry.com Acid catalysis proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol. masterorganicchemistry.com Base-catalyzed transesterification, often using an alkoxide corresponding to the desired alcohol, occurs via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com These reactions are equilibrium processes, often driven to completion by using the alcohol reactant as the solvent. masterorganicchemistry.com Various catalysts, including scandium(III) triflate, N-Heterocyclic carbenes (NHCs), and zinc clusters, can facilitate this transformation under mild conditions. organic-chemistry.org

Amidation is the process of converting the ester into an amide. This is a crucial transformation for creating libraries of compounds for biological screening, as the resulting amides can have significantly different solubility, bioavailability, and interactions with biological targets. The synthesis of amides from this compound can be achieved through several routes. One common method is the direct aminolysis, where the ester is heated with an amine. However, this reaction can be slow. A more efficient, two-step procedure involves first hydrolyzing the ester to the corresponding carboxylic acid, 2-(4-Methyl-5-thiazolyl)acetic acid. The acid is then converted to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. mdpi.com This acyl chloride readily reacts with a wide range of primary or secondary amines, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine, to yield the desired amide derivatives. mdpi.com This pathway allows for the synthesis of various thiazole-5-carboxamides. mdpi.com

| Reaction Type | Reactant | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Transesterification | This compound | R'OH, H+ or R'O- | Alkyl 2-(4-Methyl-5-thiazolyl)acetate |

| Amidation (via Acyl Chloride) | 2-(4-Methyl-5-thiazolyl)acetyl chloride | R'R''NH, Base | N-substituted 2-(4-Methyl-5-thiazolyl)acetamide |

Reactivity Profiles of Substituted Thiazole Rings

Influence of the 4-Methyl Group on Reactivity

The methyl group at the C-4 position is a weak electron-donating group. Its presence influences the electronic distribution within the thiazole ring, thereby affecting its reactivity. In some contexts, the presence of a methyl group on the thiazole ring has been shown to be crucial for biological activity, such as antitumor properties. nih.gov For instance, in a comparison between the drugs sudoxicam (B611048) and meloxicam, the only structural difference is a methyl group on the C-5 position of the thiazole ring in meloxicam. researchgate.net This methyl group sterically hinders the bioactivation of the thiazole ring, which can lead to hepatotoxicity, demonstrating how a simple alkyl substituent can profoundly alter metabolic pathways and reactivity. researchgate.net The 2-methyl group in compounds like 2,4-dimethylthiazole (B1360104) shows enhanced reactivity, readily condensing with aldehydes, a property attributed to the influence of the ring nitrogen. ias.ac.in Conversely, the 4-methyl group can also exert steric effects, potentially hindering reactions at adjacent positions.

Effects of Electron-Donating and Electron-Withdrawing Substituents at C-2, C-4, and C-5

The electronic nature of substituents at the C-2, C-4, and C-5 positions governs the reactivity of the thiazole nucleus towards both electrophilic and nucleophilic attack. ias.ac.inpharmaguideline.com The calculated pi-electron density indicates that C-5 is the primary site for electrophilic substitution, while the proton at C-2 is the most acidic and susceptible to deprotonation by strong bases. wikipedia.org

Electron-Donating Groups (EDGs): Substituents like amino (-NH2), hydroxyl (-OH), or alkyl groups (e.g., the 4-methyl group) are electron-donating. An EDG at the C-2 position enhances the electron density of the ring, particularly at the C-5 position, facilitating electrophilic attack at this site. pharmaguideline.com When the substituent at C-2 can tautomerize with the ring nitrogen (like amino or hydroxyl groups), the nitrogen can act as an electron source, further activating the ring. ias.ac.in Thiazoles modified with electron-donating substituents tend to undergo direct ring-opening reactions. researchgate.net

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or carbonyl groups are electron-withdrawing. An EWG at the C-2 position deactivates the thiazole nucleus towards electrophilic substitution by making the ring electron-deficient. ias.ac.in This deactivation is due to the ring nitrogen acting as an "electron sink". ias.ac.in Consequently, the C-2 position becomes more susceptible to nucleophilic attack. ias.ac.inpharmaguideline.com Halogens at the C-2 position are readily displaced by nucleophiles. ias.ac.in Thiazoles bearing electron-withdrawing groups are more likely to undergo indirect ring-opening processes that involve the formation of intermediates. researchgate.net

| Substituent Type | Position | Effect on Ring | Favored Reaction Type | Primary Site of Attack |

|---|---|---|---|---|

| Electron-Donating (e.g., -CH3, -NH2) | C-2, C-4 | Activation | Electrophilic Substitution | C-5 |

| Electron-Withdrawing (e.g., -NO2, -CN) | C-2 | Deactivation | Nucleophilic Substitution | C-2 |

Pericyclic Reactions and Rearrangements

The thiazole ring, despite its aromatic stability, can participate in pericyclic reactions, including cycloadditions, and can undergo rearrangements, often leading to ring-opening or transformation into other heterocyclic systems. wikipedia.org

Cycloaddition Reactions Involving the Thiazole Ring

Thiazoles can undergo cycloaddition reactions, although the aromatic stabilization of the ring often necessitates high temperatures for these transformations to occur. wikipedia.org

Diels-Alder Reactions: Thiazoles can act as dienes in [4+2] cycloaddition reactions with alkynes. These reactions are typically followed by the extrusion of sulfur, resulting in the formation of a pyridine (B92270) ring. wikipedia.org

[3+2] Cycloadditions: This type of reaction is a common method for synthesizing thiazole derivatives. For example, pyridinium (B92312) 1,4-zwitterionic thiolates can undergo a [3+2] cycloaddition with trifluoroacetonitrile (B1584977) (CF3CN) to produce 2-trifluoromethyl thiazoles. rsc.org Asymmetric [3+2] cycloadditions of thiazolium salts with electron-deficient alkenes have also been developed to access enantioenriched hydropyrrolo-thiazoles. rsc.org

[2+2] Cycloadditions: In some cases, thiazoles can undergo [2+2] cycloadditions. A mild reaction between a 2-(dimethylamino)thiazole and dimethyl acetylenedicarboxylate (B1228247) (DMAD) was found to proceed through a formal [2+2] cycloaddition to form a cyclobutene (B1205218) intermediate, which then undergoes further rearrangements. wikipedia.org Photochemical [2+2] cycloadditions have also been observed with derivatives like 5(4H)-thiazolones. acs.org

Ring-Opening and Ring-Transformation Reactions

The thiazole ring can be opened or transformed into other heterocyclic structures under specific conditions, a process significantly influenced by the ring's substituents. researchgate.net

Ring-Opening to Thioamides: A significant transformation is the bioactivation of the thiazole ring to produce reactive thioamides, which can sometimes lead to toxicity. researchgate.net Quantum chemical calculations have shown that this ring-opening can proceed either directly or indirectly, depending on the substituents. Thiazoles with electron-donating groups tend to favor direct ring opening, while those with electron-withdrawing groups are more likely to form an intermediate before the ring opens. researchgate.net

Ring Transformation to Pyridines: As mentioned, Diels-Alder reactions of thiazoles with alkynes lead to the formation of pyridines after sulfur extrusion. wikipedia.org

Rearrangements Following Cycloaddition: The initial products of cycloaddition reactions can undergo subsequent rearrangements. For instance, the cyclobutene formed from a [2+2] cycloaddition can undergo a 4-electron electrocyclic ring opening to a 1,3-thiazepine, which can then rearrange further. wikipedia.org Similarly, cascade cycloaddition/rearrangement reactions of thiazolium salts have been used to synthesize pyrrolo- pharmaguideline.comwikipedia.orgthiazine derivatives. rsc.org

Base-Catalyzed Ring Opening: The ring of 5(4H)-thiazolones can be opened via methanolysis in the presence of a Lewis acid or by heating with a base like sodium methoxide. acs.org

This compound: A Versatile Synthetic Building Block

This compound, a distinct sulfur- and nitrogen-containing heterocyclic compound, holds a significant position in the landscape of organic synthesis. Its unique molecular architecture, featuring a substituted thiazole ring linked to an ethyl acetate moiety, renders it a valuable precursor and intermediate in the construction of more complex molecules. This article explores the role of this compound as a synthetic building block, focusing on its application in the synthesis of advanced thiazole derivatives and its utilization in the preparation of key pharmaceutical intermediates.

Role As a Synthetic Building Block and Intermediate in Complex Molecule Construction

Functional Group Transformations of the Ester Moiety for Diverse Building Blocks

The ethyl ester group in this compound is a key handle for introducing diverse functionalities. Through well-established synthetic methodologies, this ester can be converted into a range of other functional groups, thereby expanding its utility as a versatile building block for more complex molecular architectures.

The transformation of the ester group into alcohols, oximes, and amines opens up pathways to a variety of thiazole-containing compounds with potential applications in various fields of chemical research.

Synthesis of 2-(4-Methyl-5-thiazolyl)ethanol:

The primary alcohol, 2-(4-methyl-5-thiazolyl)ethanol, can be readily synthesized by the reduction of this compound. Powerful reducing agents, most notably lithium aluminum hydride (LiAlH4), are highly effective for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at reduced temperatures to control the reactivity of the hydride reagent.

Reaction Scheme: Ester to Alcohol

| Reactant | Reagent | Solvent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH4) | Anhydrous Diethyl Ether or THF | 2-(4-Methyl-5-thiazolyl)ethanol |

Synthesis of 2-(4-Methyl-5-thiazolyl)acetaldehyde Oxime:

The synthesis of the corresponding oxime is a two-step process starting from the alcohol, 2-(4-methyl-5-thiazolyl)ethanol.

Oxidation of the Alcohol to the Aldehyde: The primary alcohol is first oxidized to the aldehyde, 2-(4-methyl-5-thiazolyl)acetaldehyde. This can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) (DCM) or employing a Swern oxidation protocol, which uses oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base such as triethylamine (B128534).

Reaction Scheme: Alcohol to Aldehyde

Oximation of the Aldehyde: The resulting aldehyde is then reacted with hydroxylamine (B1172632) hydrochloride (NH2OH·HCl) in the presence of a base, such as sodium acetate or pyridine (B92270), to neutralize the liberated HCl. This reaction readily forms the corresponding oxime, 2-(4-methyl-5-thiazolyl)acetaldehyde oxime.

Reaction Scheme: Aldehyde to Oxime

| Intermediate | Reagent(s) | Product |

| 2-(4-Methyl-5-thiazolyl)ethanol | Pyridinium Chlorochromate (PCC) | 2-(4-Methyl-5-thiazolyl)acetaldehyde |

| 2-(4-Methyl-5-thiazolyl)acetaldehyde | Hydroxylamine Hydrochloride (NH2OH·HCl), Base | 2-(4-Methyl-5-thiazolyl)acetaldehyde Oxime |

Synthesis of 2-(4-Methyl-5-thiazolyl)ethylamine:

The synthesis of the primary amine, 2-(4-methyl-5-thiazolyl)ethylamine, from the starting ester is also a two-step process.

Amidation of the Ester: The ethyl ester is first converted to the corresponding primary amide, 2-(4-methyl-5-thiazolyl)acetamide. This can be accomplished by treating the ester with a concentrated aqueous or alcoholic solution of ammonia. The reaction, known as ammonolysis, typically requires elevated temperature and pressure to proceed at a reasonable rate.

Reaction Scheme: Ester to Amide

Reduction of the Amide: The resulting amide is then reduced to the primary amine. Lithium aluminum hydride is the reagent of choice for this transformation, effectively reducing the carbonyl group of the amide to a methylene (B1212753) group. The reaction is conducted in an anhydrous ether solvent. doubtnut.commasterorganicchemistry.comlibretexts.orgyoutube.comniir.org

Reaction Scheme: Amide to Amine

| Intermediate | Reagent | Product |

| This compound | Aqueous/Alcoholic Ammonia | 2-(4-Methyl-5-thiazolyl)acetamide |

| 2-(4-Methyl-5-thiazolyl)acetamide | Lithium Aluminum Hydride (LiAlH4) | 2-(4-Methyl-5-thiazolyl)ethylamine |

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of Ethyl 2 4 Methyl 5 Thiazolyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all atoms within the Ethyl 2-(4-Methyl-5-thiazolyl)acetate molecule can be achieved.

The ¹H NMR spectrum of this compound provides critical information regarding the number of different proton environments, their electronic surroundings, and the connectivity between neighboring protons. The predicted spectrum would exhibit distinct signals corresponding to the ethyl ester protons, the methylene (B1212753) bridge protons, the thiazole (B1198619) methyl protons, and the lone proton on the thiazole ring.

Based on the structure, the following proton signals are anticipated: a triplet and a quartet characteristic of the ethyl group, a singlet for the methylene group adjacent to the thiazole ring, a singlet for the methyl group on the thiazole, and a singlet for the proton at the C2 position of the thiazole ring. The expected chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the aromaticity of the thiazole ring.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl (-O-CH₂-CH₃ ) | ~1.25 | Triplet (t) | ~7.1 |

| Thiazole-Methyl (-CH₃ ) | ~2.45 | Singlet (s) | N/A |

| Methylene bridge (-CH₂ -COO) | ~3.80 | Singlet (s) | N/A |

| Ethyl (-O-CH₂ -CH₃) | ~4.15 | Quartet (q) | ~7.1 |

Note: Data is predicted based on theoretical principles and analysis of similar structures. Solvent: CDCl₃.

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The spectrum for this compound is expected to show eight distinct signals, corresponding to the two carbons of the ethyl group, the methylene bridge carbon, the carbonyl carbon, and the four carbons of the 4-methylthiazole (B1212942) ring system. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (-O-CH₂-CH₃ ) | ~14.2 |

| Thiazole-Methyl (-CH₃ ) | ~15.1 |

| Methylene bridge (-CH₂ -COO) | ~35.5 |

| Ethyl (-O-CH₂ -CH₃) | ~61.0 |

| Thiazole-C 5 | ~128.0 |

| Thiazole-C 4 | ~147.5 |

| Thiazole-C 2 | ~151.0 |

Note: Data is predicted based on theoretical principles and analysis of similar structures. Solvent: CDCl₃.

To confirm the assignments made from 1D NMR and to establish the precise connectivity of the molecular structure, various 2D NMR experiments are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments helps differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum for this compound would show positive signals for the two CH₃ carbons and the thiazole CH carbon, and negative signals for the two CH₂ carbons. The quaternary carbons (C4, C5) and the carbonyl carbon would be absent, allowing for their unambiguous identification.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. The primary correlation expected would be a cross-peak between the ethyl group's methylene protons (~4.15 ppm) and methyl protons (~1.25 ppm), confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would show correlations between the signals in the ¹H and ¹³C spectra, for instance: δH ~1.25 ppm with δC ~14.2 ppm (ethyl-CH₃); δH ~4.15 ppm with δC ~61.0 ppm (ethyl-CH₂); δH ~2.45 ppm with δC ~15.1 ppm (thiazole-CH₃); δH ~3.80 ppm with δC ~35.5 ppm (bridge-CH₂); and δH ~8.65 ppm with δC ~151.0 ppm (thiazole C2-H).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. Key expected correlations for confirming the structure of this compound include:

A correlation from the methylene bridge protons (~3.80 ppm) to the carbonyl carbon (~170.5 ppm) and the C5 carbon of the thiazole ring (~128.0 ppm).

Correlations from the thiazole methyl protons (~2.45 ppm) to the C4 (~147.5 ppm) and C5 (~128.0 ppm) carbons of the thiazole ring.

A correlation from the ethyl methylene protons (~4.15 ppm) to the carbonyl carbon (~170.5 ppm).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass, and thus the molecular weight and elemental formula, of a compound. Analysis of fragmentation patterns can further confirm the proposed structure.

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the calculation of the unique elemental composition. For this compound, the molecular formula is C₈H₁₁NO₂S. HRMS would be used to verify this composition by comparing the measured mass of the molecular ion [M+H]⁺ or [M]⁺˙ with the calculated theoretical mass.

Molecular Formula: C₈H₁₁NO₂S

Calculated Monoisotopic Mass: 185.05105 u

An experimentally determined mass that matches this calculated value within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the correct elemental formula.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and serves as a molecular fingerprint, helping to elucidate the structure.

For this compound, the fragmentation is expected to be dictated by the ethyl ester functional group and the stability of the thiazole ring. Key fragmentation pathways would likely include:

Loss of the ethoxy group: Cleavage of the ester C-O bond to lose an ethoxy radical (•OCH₂CH₃), resulting in a prominent acylium ion.

Cleavage alpha to the ring: Fission of the bond between the methylene bridge and the thiazole ring, leading to the formation of a stable thiazolyl-methyl cation or radical.

Fragmentation of the ethyl group: Loss of ethylene (B1197577) (C₂H₄) from the ethyl ester moiety.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion Structure |

|---|---|

| 185 | [C₈H₁₁NO₂S]⁺˙ (Molecular Ion) |

| 140 | [M - •OCH₂CH₃]⁺ |

| 112 | [M - COOCH₂CH₃]⁺ |

| 97 | [C₄H₃NS-CH₂]⁺ or Thiazole ring fragments |

This fragmentation data, in conjunction with NMR and HRMS results, provides a comprehensive and definitive characterization of the molecular structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the ethyl ester group and the substituted thiazole ring.

The most prominent absorptions are associated with the ethyl acetate (B1210297) moiety. A strong, sharp peak typically appears in the region of 1735-1750 cm⁻¹ due to the carbonyl (C=O) stretching vibration of the ester. libretexts.org Additionally, the C-O single bond stretching vibrations of the ester group are expected to produce strong bands in the 1000-1300 cm⁻¹ range. libretexts.org

The aromatic-like thiazole ring and the alkyl substituents also give rise to distinct signals. C-H stretching vibrations from the methyl group and the ethyl group's CH₂ and CH₃ will appear in the 2850-3000 cm⁻¹ region. libretexts.org The C=N and C=C stretching vibrations within the thiazole ring are expected to be observed in the 1500-1650 cm⁻¹ region. The C-S bond vibration, characteristic of the thiazole heterocycle, typically appears as a weaker band in the fingerprint region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H (Methyl, Ethyl) | Stretching | 2850-3000 | Medium-Strong |

| Ester C=O | Stretching | 1735-1750 | Strong |

| Thiazole Ring C=N, C=C | Stretching | 1500-1650 | Medium-Variable |

| Ester C-O | Stretching | 1000-1300 | Strong |

| Thiazole Ring C-S | Stretching | 600-800 | Weak-Medium |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method provides a direct means of validating the empirical formula of a newly synthesized compound. For this compound, the molecular formula is C₈H₁₁NO₂S.

The procedure involves the combustion of a precisely weighed sample under controlled conditions. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are quantitatively measured, and from these measurements, the percentage composition of each element is calculated. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. This technique is a standard procedure in the characterization of newly synthesized thiazole derivatives.

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 51.31 |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.92 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.48 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 17.09 |

| Sulfur (S) | 32.06 | 1 | 32.06 | 17.12 |

| Total Molecular Weight | 187.241 | 100.00 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. Molecules containing π-bonds and heteroatoms with non-bonding electrons (n-electrons), known as chromophores, can absorb UV or visible light to promote these electrons to higher energy molecular orbitals.

The structure of this compound contains several chromophores: the conjugated π-system of the thiazole ring and the carbonyl group (C=O) of the ester. The non-bonding electrons on the nitrogen, sulfur, and oxygen atoms are also involved. Consequently, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the π-bonding orbitals of the thiazole ring to anti-bonding π* orbitals. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons from the N, S, or O atoms to anti-bonding π* orbitals. Studies on other thiazole derivatives have shown absorption maxima in the UV region, and it is anticipated that this compound would exhibit similar spectral characteristics.

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Thiazole Ring (C=C, C=N) | 200-300 | High |

| n → π | C=O, C=N, S, N | 250-350 | Low |

Chromatographic Methods for Purity Assessment (e.g., TLC, GC-MS)

Chromatography is a cornerstone of chemical analysis, used to separate, identify, and purify the components of a mixture. For this compound, Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to assess purity and confirm identity.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of a sample's purity. A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (e.g., a mixture of n-hexane and ethyl acetate). libretexts.org A pure compound will ideally appear as a single spot after visualization under UV light or with a staining agent. The presence of multiple spots indicates impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful combination of separation and identification for a quantitative assessment of purity. In GC, the volatile compound is passed through a column where it is separated from any impurities based on differences in boiling point and interactions with the column's stationary phase. Commercial suppliers of related compounds often specify a purity of ≥98.0% as determined by GC. The separated components then enter the mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification of the main compound and characterization of any impurities.

| Method | Principle | Application for this compound |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | - Reaction monitoring

|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by ionization and mass-based detection. | - Quantitative purity analysis (% purity)

|

Mechanistic Elucidations in Thiazole Chemistry Relevant to the Compound

Detailed Reaction Mechanisms in the Synthesis of Ethyl 2-(4-Methyl-5-thiazolyl)acetate and its Analogs

The primary route for synthesizing the thiazole (B1198619) core of this compound and its analogs is the Hantzsch thiazole synthesis, a classic and versatile method first detailed in 1887. synarchive.comnih.gov This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. synarchive.comnih.gov

For the synthesis of a closely related compound, ethyl 2-methyl-5-thiazole acetate (B1210297), the reaction involves refluxing ethyl 3-bromo-4-oxo-butyrate with thioacetamide (B46855) in dichloroethane. prepchem.com The general mechanism for the Hantzsch synthesis proceeds through several key steps:

Nucleophilic Attack: The synthesis begins with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the α-halocarbonyl compound. This forms a tetrahedral intermediate.

Intermediate Formation: This is followed by the elimination of the halide ion, leading to the formation of an iminothioether intermediate.

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom attacks the carbonyl carbon, leading to the formation of a five-membered ring, a hydroxyl-thiazoline intermediate.

Dehydration: The final step is the acid-catalyzed dehydration of the hydroxyl-thiazoline intermediate, which results in the elimination of a water molecule and the formation of the stable, aromatic thiazole ring. ijper.org

This fundamental mechanism is adaptable for producing a wide array of thiazole derivatives by varying the substituents on both the thioamide and the α-halocarbonyl reactants. nih.gov Modifications to the Hantzsch synthesis, such as using α-tosyloxyketones instead of α-haloketones, have also been developed. neliti.com

| Stage | Description | Key Intermediates |

|---|---|---|

| 1. Nucleophilic Attack | The sulfur atom of the thioamide attacks the carbon bearing the halogen in the α-halocarbonyl compound. | Tetrahedral Intermediate |

| 2. S-Alkylation & C-N Bond Formation | Formation of an acyclic intermediate after the initial attack and subsequent proton transfers. | Iminothioether |

| 3. Cyclization | The nitrogen atom attacks the carbonyl carbon, forming the five-membered ring. | Hydroxyl-thiazoline |

| 4. Dehydration | Elimination of a water molecule to form the final aromatic thiazole ring. | Aromatic Thiazole Product |

Understanding the Fundamental Principles Governing Chemical Transformations of the Thiazole Ring

The chemical behavior of the thiazole ring in this compound is governed by its distinct electronic structure and aromaticity. Thiazole is a five-membered heterocyclic compound containing both a sulfur and a nitrogen atom, which imparts a unique reactivity profile. nih.gov

Aromaticity and Electron Distribution: The thiazole ring is aromatic, a stability conferred by the delocalization of six π-electrons over the five-membered ring, which satisfies Hückel's rule. nih.govchemicalbook.com The lone pair of electrons on the sulfur atom participates in this delocalization. nih.gov This aromaticity results in significant stability. wikipedia.org However, the electron distribution is not uniform due to the differing electronegativities of the sulfur, nitrogen, and carbon atoms. Calculated π-electron densities reveal that the C5 position is the most electron-rich, making it the primary site for electrophilic substitution. chemicalbook.comwikipedia.orgpharmaguideline.com Conversely, the C2 position is the most electron-deficient, rendering it susceptible to nucleophilic attack and deprotonation by strong bases like organolithium compounds. chemicalbook.comwikipedia.orgpharmaguideline.com The C4 position is considered nearly neutral. pharmaguideline.com

Reactivity Profile:

Electrophilic Substitution: These reactions, such as halogenation, nitration, and Friedel-Crafts acylation, preferentially occur at the C5 position. If the C5 position is already substituted, electrophiles are less likely to attack other positions. pharmaguideline.com The presence of electron-donating groups at the C2 position can further facilitate electrophilic attack at C5. pharmaguideline.com

Nucleophilic Substitution: Nucleophilic attacks are most common at the C2 position due to its electron-deficient character. chemicalbook.compharmaguideline.com For a nucleophilic substitution to occur on the ring itself, a good leaving group, such as a halogen, is typically required. pharmaguideline.com

Reactions at Nitrogen (N3): The lone pair of electrons on the pyridine-type nitrogen atom makes it basic and allows it to be easily protonated or alkylated to form thiazolium salts. wikipedia.orgpharmaguideline.com

Deprotonation at Carbon (C2): The proton at the C2 position is notably acidic and can be removed by strong bases. nih.gov The resulting C2-carbanion is a useful nucleophile for forming new carbon-carbon bonds. scilit.com

| Ring Position | Electronic Character | Preferred Reaction Type | Examples |

|---|---|---|---|

| C2 | Electron-deficient (π-deficient) | Nucleophilic Attack, Deprotonation | Reaction with organolithium reagents, Nucleophilic aromatic substitution (if leaving group is present) |

| N3 | Basic, Nucleophilic | Protonation, Alkylation | Formation of thiazolium salts with alkyl halides |

| C4 | Nearly neutral | Less reactive to electrophilic/nucleophilic attack | Substitution is less common compared to C2 and C5 |

| C5 | Electron-rich (π-excessive) | Electrophilic Substitution | Halogenation, Nitration, Friedel-Crafts Acylation |

Insights into Selectivity and Efficiency of Thiazole-Based Reactions

Achieving high selectivity and efficiency is a central challenge in the synthesis of substituted thiazoles like this compound. The outcome of thiazole-based reactions is highly dependent on the interplay of substrates, reagents, catalysts, and reaction conditions.

Regioselectivity: Controlling the position of substituent attachment (regioselectivity) is crucial, particularly when synthesizing unsymmetrically substituted thiazoles. rsc.org

In the Hantzsch synthesis, the inherent structures of the α-halocarbonyl and thioamide precursors dictate the substitution pattern.

Reaction conditions can dramatically alter selectivity. For instance, the condensation of α-halogeno ketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles in neutral solvents. However, under acidic conditions, the reaction can produce a mixture of isomers, including 3-substituted 2-imino-2,3-dihydrothiazoles, thus changing the regioselectivity. rsc.org

Efficiency and Yield: The efficiency of thiazole synthesis can be enhanced through various modern synthetic techniques.

Catalysis: A range of catalysts, including acids, bases, and metal complexes, are used to improve reaction rates and yields. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the highly C5-selective olefination of thiazoles. researchgate.net Chemoenzymatic approaches, using enzymes like trypsin, have also been developed for one-pot syntheses under mild conditions.

Microwave-Assisted Synthesis: The use of microwave irradiation is an environmentally benign approach that can significantly shorten reaction times and improve yields of thiazole derivatives compared to conventional heating methods. nih.govbepls.com

Solvent-Free and One-Pot Reactions: Performing reactions without a solvent ("grinding") or combining multiple synthetic steps into a single "one-pot" procedure can increase efficiency, reduce waste, and simplify purification processes. neliti.commdpi.com

| Factor | Influence on Reaction | Examples |

|---|---|---|

| Reaction pH | Can alter the regiochemical outcome of the reaction. | Hantzsch synthesis under neutral vs. acidic conditions yields different isomers. rsc.org |

| Catalysts | Enhance reaction rates, improve yields, and can direct selectivity. | Palladium catalysts for C5-selective C-H activation; researchgate.net acids/bases in condensation reactions. |

| Substrate Structure | Directing groups on the thiazole ring or precursors determine the site of reaction. | Electron-donating groups at C2 favor electrophilic attack at C5. pharmaguideline.com |

| Energy Source | Can dramatically reduce reaction times and improve yields. | Microwave irradiation vs. conventional heating. bepls.com |

| Synthetic Strategy | Simplifies procedures and reduces waste. | One-pot multi-component reactions; mdpi.com solvent-free conditions. neliti.com |

Structure Reactivity and Structure Interaction Relationships Srir of Ethyl 2 4 Methyl 5 Thiazolyl Acetate Analogs

Impact of Substituent Modifications on Chemical Reactivity Profiles

The chemical reactivity of the thiazole (B1198619) ring system is nuanced, influenced by the interplay of the sulfur and nitrogen heteroatoms. The thiazole ring is generally considered electron-rich, yet it exhibits varied reactivity towards electrophiles and nucleophiles at different positions. pharmaguideline.com The C2 position is the most electron-deficient and acidic, making it susceptible to deprotonation by strong bases, followed by reaction with electrophiles. wikipedia.org Conversely, the C5 position is the most electron-rich and is the preferred site for electrophilic substitution reactions like halogenation and sulfonation. pharmaguideline.com

Modifications to the substituents on the thiazole ring of Ethyl 2-(4-Methyl-5-thiazolyl)acetate analogs can significantly alter this reactivity profile. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at positions C2 and C4 can modulate the electron density of the entire ring system, thereby influencing the rates and outcomes of various reactions.

Electron-Donating Groups (EDGs): Substituents such as amino (-NH2) or methyl (-CH3) groups increase the electron density of the thiazole ring. When placed at the C2 position, an EDG can enhance the nucleophilicity of the ring nitrogen and increase the rate of electrophilic attack at the C5 position. pharmaguideline.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) decrease the ring's electron density. An EWG at the C2 or C4 position makes the ring less susceptible to electrophilic attack but can facilitate nucleophilic substitution reactions, particularly at the C2 position if a suitable leaving group is present.

Side-Chain Reactivity: The ethyl acetate (B1210297) group at C5 also presents a reactive site. The ester is susceptible to nucleophilic acyl substitution, such as hydrolysis to the corresponding carboxylic acid or amidation. The reactivity of this ester can be influenced by electronic effects from the thiazole ring. For instance, EWGs on the ring can enhance the electrophilicity of the ester carbonyl, making it more reactive towards nucleophiles.

The following table summarizes the predicted impact of various substituents on the reactivity of the thiazole core.

| Position of Substitution | Type of Substituent | Effect on Ring Electron Density | Predicted Impact on Reactivity |

| C2 | Electron-Donating (e.g., -NH₂) | Increases | Enhances electrophilic substitution at C5; facilitates N-alkylation. pharmaguideline.com |

| C2 | Electron-Withdrawing (e.g., -NO₂) | Decreases | Facilitates nucleophilic attack at C2; deactivates ring towards electrophiles. |

| C4 | Electron-Donating (e.g., -CH₃) | Increases | Moderately enhances electrophilic substitution at C5. |

| C4 | Electron-Withdrawing (e.g., -CF₃) | Decreases | Deactivates ring towards electrophiles. |

| C5-Side Chain | Modification of Ester (e.g., to Amide) | N/A to ring | Changes reactivity towards hydrolysis and other side-chain specific reactions. |

Correlation of Structural Features with Specific Molecular Recognition Events

The ability of a molecule to interact specifically with a biological target, such as a protein or enzyme, is governed by its three-dimensional structure and the distribution of its electronic properties. For analogs of this compound, specific structural features are key to molecular recognition.

Rational drug design leverages the understanding of molecular interactions to create compounds with improved affinity and selectivity for a biological target. For thiazole-based compounds, several principles are employed:

Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. The ester carbonyl oxygen of the side chain can also accept hydrogen bonds. Introducing substituents with hydrogen bond donor capabilities (e.g., -NH2, -OH) or additional acceptor sites can create new, favorable interactions with a target protein. nih.gov

Hydrophobic Interactions: The methyl group at C4 and the ethyl group of the ester contribute to the molecule's hydrophobicity. Expanding these hydrophobic regions or introducing new ones (e.g., phenyl or other aryl groups) can enhance binding to hydrophobic pockets within a protein's active site. jptcp.com

Electrostatic and π-π Interactions: The aromatic thiazole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein. The electron distribution within the ring, which can be tuned by substituents, influences these electrostatic interactions.

The table below illustrates how specific modifications can be rationally designed to enhance molecular interactions.

| Design Principle | Structural Modification Example | Target Interaction | Desired Outcome |

| Enhance Hydrogen Bonding | Replace ethyl ester with a carboxamide group (-CONH₂) | Forms additional H-bonds with protein backbone or side chains. | Increased binding affinity. |

| Increase Hydrophobicity | Substitute C2 with a phenyl group | Interacts with a hydrophobic pocket in the binding site. | Improved potency and selectivity. jptcp.com |

| Introduce π-π Stacking | Fuse a benzene (B151609) ring to the thiazole (benzothiazole) | Engages in π-π stacking with aromatic residues (e.g., Tyr, Phe). | Enhanced binding stability. |

| Optimize Steric Fit | Vary the size of the alkyl group at C4 (e.g., methyl to isopropyl) | Fills the available space in the binding pocket more effectively. | Increased affinity and specificity. |

While this compound itself is achiral, the introduction of a chiral center in its analogs can have a profound impact on their interaction with biological systems. Enzymes and receptors are chiral environments, often leading to different recognition and processing of stereoisomers (enantiomers or diastereomers).

The influence of stereochemistry is critical, as one enantiomer may exhibit significantly higher binding affinity or a different biological effect than the other. For example, if a substituent introduced on the acetate side chain creates a chiral center, the (R)- and (S)-enantiomers will orient differently within a chiral binding pocket. This can lead to one isomer forming optimal interactions while the other is unable to bind effectively or binds in a non-productive manner. rsc.org The flexibility of the molecule also plays a role; a more rigid cyclic structure containing a thiazole might have its binding affinity dramatically affected by the stereochemistry of its components. rsc.org

This differential interaction is a cornerstone of modern drug development, where the goal is often to develop a single, more active enantiomer to maximize efficacy and minimize potential off-target effects.

| Analog Type | Stereochemical Feature | Influence on Binding | Example Finding |

| Cyclic Octapeptide containing Thiazole | Different stereochemistry of an amino acid residue (e.g., D-Thr vs. L-Thr) | Drastically alters the peptide's conformation and flexibility. | The stereochemistry of the threonine residue significantly impacts the calcium-binding affinity of the peptide. rsc.org |

| Thiazole with Chiral Side Chain | (R)- vs. (S)-enantiomer at the α-carbon of the acetate group | One enantiomer fits optimally into the chiral binding site of an enzyme, while the other may experience steric clashes. | Often, one enantiomer is responsible for the majority of the observed biological activity. |

Investigation of Pan-Assay Interference and Non-Specific Binding Mechanisms in Molecular Screening

In the process of discovering new biologically active molecules, high-throughput screening (HTS) is often employed. However, a significant challenge in HTS is the identification of compounds that appear active across numerous unrelated assays. These compounds are known as Pan-Assay Interference Compounds (PAINS). wikipedia.org PAINS are "false hits" that interfere with assay readouts through non-specific mechanisms rather than by specific interaction with the intended biological target. acs.org

The thiazole scaffold, particularly certain substituted forms like 2-aminothiazoles, has been identified as a potential PAINS-associated structure. nih.gov It is crucial for researchers to determine whether a "hit" compound is genuinely active or if it is an artifact of assay interference.

Mechanisms of non-specific binding and assay interference include:

Compound Aggregation: At certain concentrations, some compounds form aggregates that can sequester and denature proteins, leading to non-specific inhibition.

Reactivity: Some chemical motifs are inherently reactive and can covalently modify proteins, often through reactions with cysteine residues. nih.gov Isothiazolones, which are related to thiazoles, are known to react covalently with proteins. longdom.org

Redox Activity: Compounds that can undergo redox cycling can produce reactive oxygen species (e.g., hydrogen peroxide), which can disrupt assay components and lead to false signals. longdom.org

Interference with Assay Technology: Some compounds can interfere directly with the detection method, for example, by absorbing light at the same wavelength as the assay signal (colorimetric interference) or by possessing intrinsic fluorescence.

Given that some thiazole derivatives are known as "frequent hitters," it is essential to perform follow-up studies to validate any initial screening hits. nih.gov This includes checking for dose-response relationships that are not unusually steep, testing for activity in the presence of detergents (which can disrupt aggregates), and using orthogonal assays that rely on different detection methods. Computational filters are also used to flag molecules containing substructures commonly found in PAINS, although their use requires careful consideration to avoid incorrectly discarding valuable compounds. acs.orgacs.org

Explorations in Chemical Biology Utilizing Ethyl 2 4 Methyl 5 Thiazolyl Acetate As a Probe

Development of Chemical Probes for Investigations of Enzyme Activity and Metabolic Pathways

Ethyl 2-(4-methyl-5-thiazolyl)acetate and its structural analogs are utilized in biochemical research to explore enzyme functions and metabolic pathways. nih.gov The thiazole (B1198619) ring is a key component of thiamine (B1217682) (vitamin B1), which is essential for numerous cellular processes, underscoring the biological relevance of this scaffold. nih.gov While specific studies detailing the use of this compound as a direct probe are not extensively documented in publicly available research, its role as an intermediate in the synthesis of more complex molecules for such studies is implied. nih.gov

Researchers often modify the ethyl acetate (B1210297) group or the methyl group on the thiazole ring to develop a library of derivatives. These derivatives can then be screened for their ability to interact with specific enzymes or to be metabolized by particular pathways. For instance, in metabolic studies, isotopically labeled versions of such compounds can be used to trace their biotransformation within a cell, providing insights into the metabolic networks. The stability and reactivity of the thiazole ring make it a suitable core for developing chemical probes designed to investigate the active sites of enzymes. nih.gov

Mechanistic Studies of Molecular Interactions with Biomolecules

The thiazole scaffold is a common feature in molecules designed to interact with various biomolecules, including enzymes and other proteins. Understanding these interactions at a molecular level is crucial for the development of new therapeutic agents and research tools.

Characterization of Enzyme Inhibition Mechanisms by Thiazole Derivatives

Thiazole derivatives are known to exhibit a wide range of enzyme inhibitory activities. nih.govresearchgate.net These compounds can act as inhibitors for various enzyme classes, including kinases, proteases, and oxidoreductases. The mechanism of inhibition can vary and is largely dependent on the substitution pattern around the thiazole core.

Table 1: Examples of Enzyme Inhibition by Thiazole Derivatives

| Enzyme Target | Thiazole Derivative Class | Inhibition Mechanism | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Thiazole Carboxamides | Competitive | tandfonline.com |

| Alkaline Phosphatase | Quinolinyl-iminothiazolines | Non-competitive | tandfonline.com |

| Neuraminidase | 4-methyl-5-(3-phenylacryloyl) thiazoles | Non-competitive | rsc.org |

The inhibitory activity of thiazole derivatives is often attributed to their ability to form hydrogen bonds, hydrophobic interactions, and in some cases, covalent bonds with amino acid residues in the enzyme's active site. For example, in the case of COX enzymes, thiazole carboxamide derivatives have been shown to bind within the active site, blocking the entry of the natural substrate. tandfonline.com Kinetic studies are essential to elucidate the exact mechanism of inhibition, such as competitive, non-competitive, or uncompetitive inhibition. tandfonline.commdpi.com

It is important to note that some thiazole derivatives can act as promiscuous inhibitors, meaning they inhibit multiple enzymes through non-specific mechanisms. Therefore, careful validation of their on-target engagement is crucial. nih.gov

Investigation of Protein-Compound Interactions (e.g., Bcl-2, F-actin bundling protein fascin)

Beyond enzyme inhibition, thiazole derivatives have been investigated for their ability to interact with other key proteins involved in cellular processes, such as apoptosis and cell migration.

The anti-apoptotic protein Bcl-2 is a significant target in cancer research. Several studies have explored the potential of thiazole-based compounds to inhibit Bcl-2, thereby promoting cancer cell death. nih.gov Molecular docking studies have suggested that the thiazole scaffold can fit into the hydrophobic groove of Bcl-2, disrupting its interaction with pro-apoptotic proteins. nih.gov

Fascin (B1174746) is an F-actin bundling protein that plays a critical role in cell migration and metastasis. Inhibition of fascin is a promising strategy for anti-cancer therapies. Thiazole derivatives have been identified as potential fascin inhibitors. nih.gov These compounds are thought to interfere with the actin-bundling activity of fascin, leading to a reduction in cell motility. The exact binding site and mechanism of action are areas of active investigation.

Role in Fragment-Based Approaches for Molecular Target Exploration

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds (fragments) for weak but efficient binding to a biological target. The thiazole scaffold is considered a "privileged" fragment, meaning it is frequently found in bioactive compounds and can serve as a starting point for developing more potent and selective ligands. nih.govresearchgate.net

This compound, with its relatively simple structure and favorable physicochemical properties, is an exemplary candidate for inclusion in a fragment library. The thiazole ring provides a rigid core with defined vectors for chemical modification, allowing for the systematic exploration of the chemical space around a target's binding site.

Once a thiazole-containing fragment is identified as a "hit" in a screening campaign, it can be optimized through a process of fragment growing, linking, or merging to improve its binding affinity and selectivity. The ester group in this compound offers a convenient handle for such chemical modifications.

Table 2: Utility of the Thiazole Scaffold in Fragment-Based Drug Discovery

| Feature | Relevance to FBDD | Reference |

|---|---|---|

| Small Size & Low Complexity | Good starting point for lead optimization. | nih.gov |

| Privileged Scaffold | Higher probability of hitting multiple targets. | researchgate.net |

| Chemical Tractability | Amenable to synthetic modification for SAR studies. | nih.gov |

The use of thiazole-based fragments has led to the discovery of inhibitors for a variety of targets, including enzymes and protein-protein interactions. nih.gov Careful profiling of these fragments is necessary to avoid issues such as non-specific binding or reactivity. nih.gov

Future Research Perspectives and Emerging Directions in Ethyl 2 4 Methyl 5 Thiazolyl Acetate Chemistry

Innovations in Green and Sustainable Synthetic Methodologies for Thiazole (B1198619) Esters

The chemical industry's shift towards environmentally benign processes has spurred significant research into green synthetic routes for heterocyclic compounds, including thiazole esters. sysrevpharm.org Traditional methods for thiazole synthesis often rely on hazardous reagents and generate considerable waste, prompting the development of more sustainable alternatives. globalresearchonline.netmdpi.com Future research perspectives for the synthesis of Ethyl 2-(4-methyl-5-thiazolyl)acetate and similar esters are centered on the adoption of green chemistry principles.

Key emerging methodologies include:

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to significantly reduced reaction times, higher yields, and fewer by-products compared to conventional heating methods. globalresearchonline.netresearchgate.net

Ultrasonic Irradiation: Sonochemistry has been effectively used to enhance reaction rates and yields in the synthesis of thiazole derivatives, providing an energy-efficient alternative. chim.it

Green Catalysts: The development and use of recyclable and reusable catalysts, such as biocatalysts, solid-supported acid catalysts, and nanoparticles, are central to sustainable synthesis. chim.itnih.gov These catalysts minimize waste and often allow for milder reaction conditions.

Eco-Friendly Solvents: Replacing volatile organic solvents (VOCs) with greener alternatives like water, deep eutectic solvents (DESs), or performing reactions under solvent-free conditions is a major focus. sysrevpharm.orglumiprobe.com

Multi-Component Reactions (MCRs): One-pot MCRs are highly efficient as they combine multiple synthetic steps without isolating intermediates, thus saving time, energy, and resources while reducing waste. sysrevpharm.orglumiprobe.com

The application of these green methodologies to the large-scale production of thiazole esters like this compound promises to make their synthesis more economically viable and environmentally friendly.

Table 1: Comparison of Green Synthetic Methods for Thiazole Derivatives

| Methodology | Key Advantages | Representative Examples |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced side reactions. globalresearchonline.netresearchgate.net | Synthesis of hydrazinyl thiazoles, trisubstituted thiazoles. sysrevpharm.org |

| Ultrasonic Irradiation | Energy efficiency, high yields, mild conditions. sysrevpharm.orgchim.it | Synthesis of Hantzsch thiazole derivatives. sysrevpharm.org |

| Green Catalysts | Reusability, reduced waste, high efficiency. chim.itnih.gov | PIBTU-CS hydrogel for thiazole synthesis. chim.it |

| Eco-Friendly Solvents | Reduced environmental impact, improved safety. sysrevpharm.orglumiprobe.com | Water, Deep Eutectic Solvents (e.g., Choline Chloride/Glycerol). kaust.edu.sa |

| Multi-Component Reactions | High atom economy, operational simplicity, reduced waste. sysrevpharm.orglumiprobe.com | One-pot synthesis of substituted thiazoles. lumiprobe.com |

Application of Advanced Computational Modeling for Predictive Chemistry and SRIR

The integration of advanced computational modeling is set to revolutionize the study of thiazole derivatives, including this compound. In silico techniques offer powerful tools for predicting molecular properties, reaction outcomes, and biological activities, thereby accelerating research and reducing the reliance on costly and time-consuming empirical experimentation. chemimpex.com

Future research will increasingly leverage computational chemistry to:

Predict Reactivity and Electronic Structure: Methods like Density Functional Theory (DFT) can elucidate the electronic properties of the thiazole ring. nih.gov Calculations of molecular orbital energies (HOMO/LUMO), p-electron density, and electrostatic potential maps can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic transformations. nih.gov For this compound, this would involve analyzing the reactivity of the C4-methyl group and the methylene (B1212753) group of the acetate (B1210297) moiety.

Elucidate Structure-Reactivity and Structure-Property Relationships (SRIR/SPR): Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are crucial for understanding how modifications to the thiazole scaffold influence its chemical behavior and physical properties. chim.itnih.gov By developing predictive models, researchers can rationally design new derivatives with desired characteristics.

Simulate Reaction Mechanisms: Computational modeling can map out the transition states and energy profiles of potential reactions, providing insights into reaction kinetics and thermodynamics. This is invaluable for optimizing existing synthetic routes and exploring novel, yet untested, chemical transformations.

Virtual Screening and Molecular Docking: In the context of drug discovery and chemical biology, molecular docking simulations can predict the binding affinity and interaction modes of thiazole derivatives with biological targets like enzymes and receptors. globalresearchonline.netlumiprobe.comelsevierpure.com This allows for the high-throughput virtual screening of compound libraries to identify promising candidates for further experimental validation.

Table 2: Computational Tools in Thiazole Chemistry Research

| Computational Method | Application Area | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity Analysis | Electron density, HOMO/LUMO energies, bond lengths, reaction pathways. nih.gov |

| QSAR/SPR | Predictive Modeling | Biological activity, toxicity, physicochemical properties (e.g., solubility, logP). chim.itnih.gov |

| Molecular Docking | Drug Design, Chemical Biology | Binding affinity, interaction modes with biological macromolecules. globalresearchonline.netlumiprobe.com |

| ADMET Prediction | Pharmacokinetics | Absorption, Distribution, Metabolism, Excretion, Toxicity profiles. globalresearchonline.netelsevierpure.com |

Exploration of Novel Chemical Transformations and Reactivity Patterns of the Thiazole Ring

While the fundamental reactivity of the thiazole ring is well-established, emerging research continues to uncover novel transformations that expand its synthetic utility. The aromatic nature of the thiazole ring provides it with multiple reactive sites. researchgate.netekb.eg Key positions for reactivity include the highly acidic C2 proton, the electron-rich C5 position for electrophilic substitution, and the basic N3 nitrogen for alkylation. nih.govbohrium.com

For a substituted molecule like this compound, where the C2 and C5 positions are already functionalized, future research into novel transformations will likely focus on:

Direct C-H Functionalization: This is a rapidly advancing field in organic synthesis. Palladium-catalyzed direct C-H arylation or alkenylation represents a powerful, atom-economical method for forming new carbon-carbon bonds. mdpi.comnih.gov Future studies could explore the selective C-H activation of the C4-methyl group on the thiazole ring, or potentially the α-carbon of the acetate side chain, to introduce new functional groups.

Cycloaddition Reactions: Thiazoles and their corresponding thiazolium salts can participate in various cycloaddition reactions, such as [3+2] and Diels-Alder reactions, to construct complex, fused heterocyclic systems. sysrevpharm.orgglobalresearchonline.netbohrium.com The development of milder and more selective cycloaddition protocols could unlock new scaffolds based on the this compound framework.

Transformations of the Ester Moiety: The ethyl acetate side chain is a versatile functional handle. Future work will undoubtedly explore its conversion into a wide array of other functional groups, such as amides, carboxylic acids, alcohols, and hydrazides, to generate libraries of new derivatives with diverse properties and potential applications. mdpi.com

Thiazolium Salt and N-Ylide Chemistry: Alkylation of the thiazole nitrogen leads to the formation of thiazolium salts. bohrium.com These salts are precursors to N-heterocyclic carbenes (NHCs) and can be used to generate thiazolium ylides for cycloaddition reactions, opening up further avenues for complex molecule synthesis. globalresearchonline.net

Interdisciplinary Research Avenues in Chemical Biology and Material Science